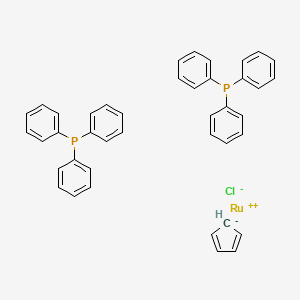

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is a ruthenium complex characterized by its unique coordination structure, which includes a chloro ligand, a cyclopentadienyl ring, and two triphenylphosphine ligands. This compound has been studied for its reactivity, molecular structure, and potential applications in catalysis and organic synthesis.

Synthesis Analysis

The synthesis of related ruthenium complexes often involves the reaction of chlorohydrido- or dichloro-tris(triphenylphosphine)ruthenium(II) with alkali hydroxides and alkoxides in various solvents, leading to a range of complexes with different coordination environments (Chaudret, Cole-Hamilton, Nohr, & Wilkinson, 1977).

Molecular Structure Analysis

Structural analyses through techniques such as X-ray diffraction have provided insights into the coordination geometry and molecular arrangement of ruthenium complexes, showcasing the diverse structural possibilities depending on the ligands involved (Raghavan & Davis, 1975).

Chemical Reactions and Properties

Ruthenium(II) complexes are noted for their catalytic abilities, particularly in phase transfer-catalyzed reduction reactions and the hydrogen transfer from alcohols to olefins. These reactions highlight the complex's versatility in facilitating various chemical transformations under mild conditions (Januszkiewicz & Alpar, 1983); (Speier & Markó, 1981).

Physical Properties Analysis

Investigations into the physical properties of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) complexes reveal significant aspects such as melting points and polymorphism. These properties are crucial for understanding the stability and behavior of the complexes under various conditions (Gorbachuk et al., 2016).

Chemical Properties Analysis

The chemical properties, including redox behavior and catalytic activity, of ruthenium(II) complexes are influenced by their ligands. Studies have demonstrated how electron-withdrawing or donating groups affect the oxidation state stability and catalytic efficiency of these complexes (El-Shahawi & Shoair, 2004).

Applications De Recherche Scientifique

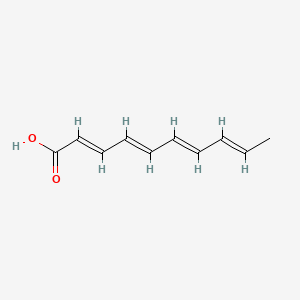

Isomerisation of Allylic Alcohols

- Application Summary: Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) serves as a catalyst for the isomerisation of allylic alcohols to the corresponding saturated carbonyls .

- Results or Outcomes: The outcome of this reaction is the transformation of an allylic alcohol to a saturated carbonyl compound . The efficiency and selectivity of this reaction would depend on various factors, including the specific substrates used and the reaction conditions.

Vinylidene Complex Formation

- Application Summary: This compound reacts with phenylacetylene to give the phenyl vinylidene complex .

- Methods of Application: The reaction involves the interaction of phenylacetylene with the ruthenium complex in the presence of ammonium hexafluorophosphate .

- Results or Outcomes: The outcome of this reaction is the formation of a phenyl vinylidene complex .

Carbon Monoxide Reaction

- Application Summary: The compound reacts with carbon monoxide to form a chiral compound .

- Methods of Application: The reaction involves the displacement of one triphenylphosphine by carbon monoxide .

- Results or Outcomes: The outcome of this reaction is the formation of a chiral compound .

Hydride Formation

- Application Summary: The compound can be converted into the hydride .

- Methods of Application: The reaction involves the interaction of the ruthenium complex with sodium methoxide .

- Results or Outcomes: The outcome of this reaction is the formation of a ruthenium hydride .

Vinylidene Complex Formation

- Application Summary: This compound reacts with phenylacetylene to give the phenyl vinylidene complex .

- Methods of Application: The reaction involves the interaction of phenylacetylene with the ruthenium complex in the presence of ammonium hexafluorophosphate .

- Results or Outcomes: The outcome of this reaction is the formation of a phenyl vinylidene complex .

Carbon Monoxide Reaction

- Application Summary: The compound reacts with carbon monoxide to form a chiral compound .

- Methods of Application: The reaction involves the displacement of one triphenylphosphine by carbon monoxide .

- Results or Outcomes: The outcome of this reaction is the formation of a chiral compound .

Hydride Formation

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, or if inhaled15.

Orientations Futures

As an efficient transfer hydrogenation catalyst, this compound is used in the formation of indoles, isoquinolines, and quinolines4. Its future applications may continue to expand in the field of organometallic synthetic and catalytic transformations.

Please note that this information is based on available resources and may not include the most recent research findings.

Propriétés

InChI |

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;;;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYGUQQDGRTJMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35ClP2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) | |

CAS RN |

32993-05-8 |

Source

|

| Record name | Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)